
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound with a unique structure that includes both fluorinated pyridine and trifluoroethanamine moieties
Méthodes De Préparation
The synthesis of 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoropyridine and trifluoroethanamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the pyridine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the pyridine ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Reaction conditions often involve anhydrous solvents and controlled temperatures.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.
Applications De Recherche Scientifique
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may contribute to improved pharmacokinetic properties of drug candidates.
Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine can be compared with other fluorinated pyridine derivatives:
Similar Compounds: Examples include 3,5-difluoropyridine, 2,2,2-trifluoroethylamine, and 4-fluoropyridine.
Uniqueness: The combination of both fluorinated pyridine and trifluoroethanamine moieties in a single molecule makes it unique. This dual functionality allows for versatile applications in various fields.
Comparison: Compared to similar compounds, this compound offers enhanced chemical stability and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H5F5N2 |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5F5N2/c8-3-1-14-2-4(9)5(3)6(13)7(10,11)12/h1-2,6H,13H2 |
Clé InChI |
RGAXJKGXPGDYKV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)C(C(F)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15235661.png)
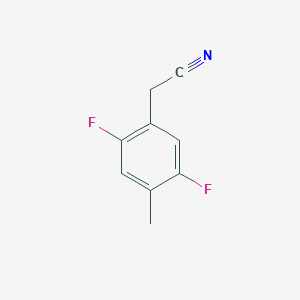

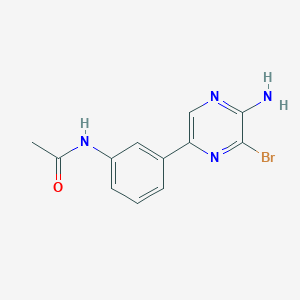
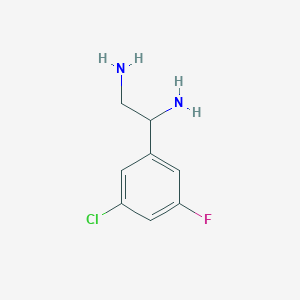
![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
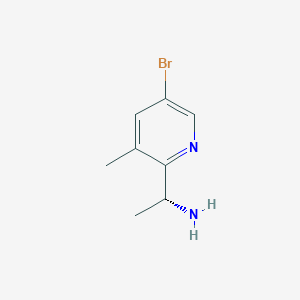

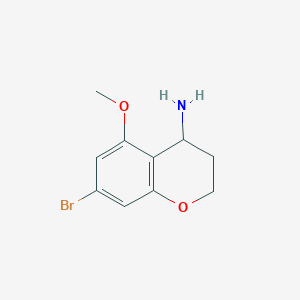
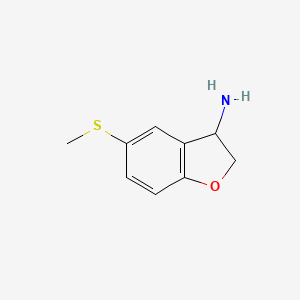
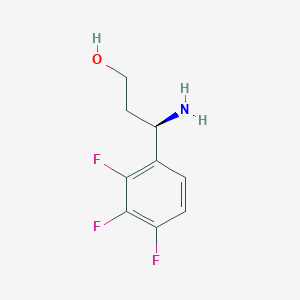
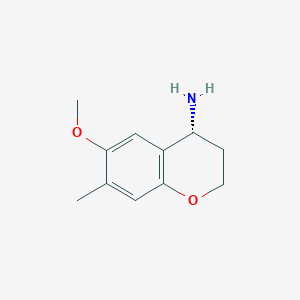
![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)

